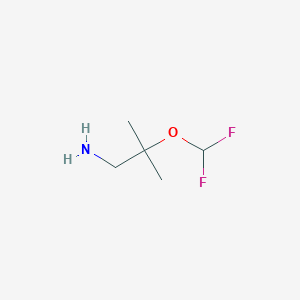

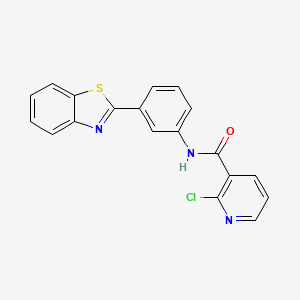

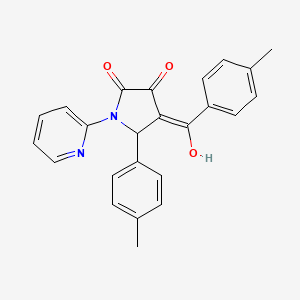

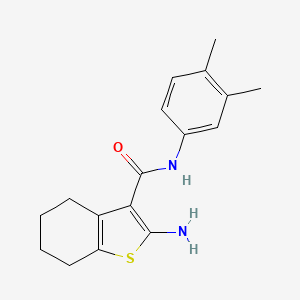

![molecular formula C22H15N3OS B2574813 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide CAS No. 893970-16-6](/img/structure/B2574813.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a class of enzymes called protein kinases, which play a crucial role in a variety of cellular processes. In

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Applications

Research into the structural class of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide has shown promise in the development of nonacidic anti-inflammatory and analgesic agents. For example, novel 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles were synthesized and evaluated as anti-inflammatory agents, demonstrating significant activity in various models such as carrageenin-induced paw edema and adjuvant-induced polyarthritis assays in rats (Toja et al., 1984). These findings indicate the compound's potential as a clinical anti-inflammatory and analgesic agent.

Antimicrobial Activity

Compounds with the imidazo[2,1-b]thiazol-6-yl motif have also been investigated for their antimicrobial properties. For instance, the synthesis of triazolino[4,3-a]pyrimidines and 5-arylazothiazoles demonstrated significant inhibition against both gram-positive and gram-negative bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Abdelhamid et al., 2008).

Anticancer Applications

Moreover, a novel series of selenylated imidazo[1,2-a]pyridines, structurally related to this compound, showed promising activity against breast cancer cells. These compounds inhibited cell proliferation and induced apoptosis, indicating their potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Synthetic and Biological Evaluation

Another study synthesized a series of compounds containing the imidazo[2,1-b]thiazole moiety and evaluated their biological activity. This research aimed to identify new anti-inflammatory agents, demonstrating the versatility and potential pharmacological applications of this chemical structure (Thabet et al., 2011).

Fluorescent Properties

Additionally, the fluorescent properties of imidazo[1,2-a]pyridine-based compounds have been explored, showing that certain derivatives exhibit significant fluorescence. This property could be useful in the development of fluorescent organic compounds for various applications, including biological imaging and sensors (Tomoda et al., 1999).

Wirkmechanismus

Target of Action

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly those of kidney, prostate, and colon cancer . The compound interacts with these cells, inhibiting their growth and proliferation .

Mode of Action

It is believed that the compound interacts with its targets through a series of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

This compound affects several biochemical pathways in cancer cells. The compound’s antiproliferative activity suggests that it may interfere with the cell cycle, preventing cancer cells from dividing and growing . .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth. The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Eigenschaften

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3OS/c26-21(19-10-4-6-15-5-1-2-9-18(15)19)23-17-8-3-7-16(13-17)20-14-25-11-12-27-22(25)24-20/h1-14H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMMJIGUBVFLCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2574730.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-5,6-dimethyl-4-pyrimidinol](/img/structure/B2574735.png)

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2574748.png)

![2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2574749.png)